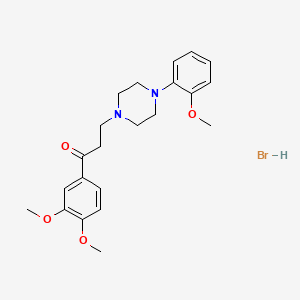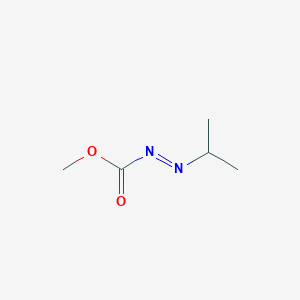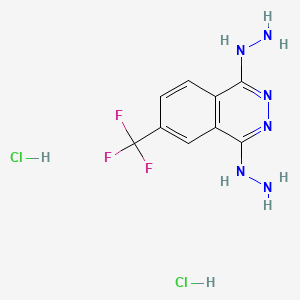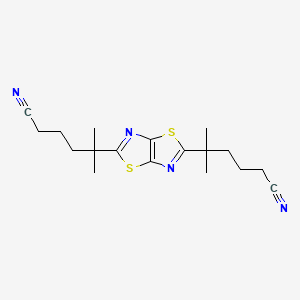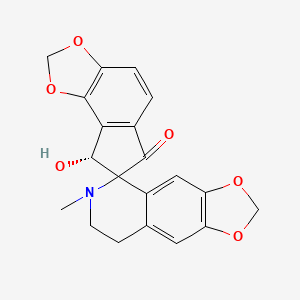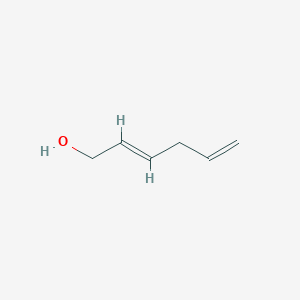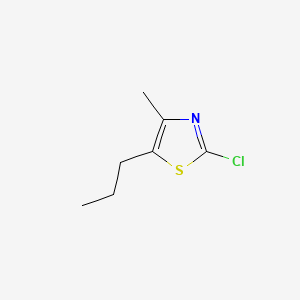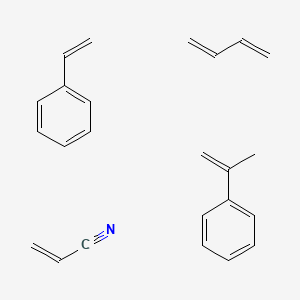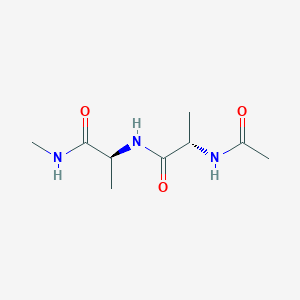
N-Acetyl-L-alanyl-N-methyl-L-alaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-alanyl-N-methyl-L-alaninamide is a synthetic peptide compound with the molecular formula C12H22N4O4 It is characterized by the presence of acetyl, alanyl, and methyl groups attached to the alaninamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-N-methyl-L-alaninamide typically involves the coupling of N-acetyl-L-alanine with N-methyl-L-alanine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to facilitate the coupling reactions. Purification is achieved through techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
N-Acetyl-L-alanyl-N-methyl-L-alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the peptide, while reduction may result in reduced forms of the compound .
科学研究应用
N-Acetyl-L-alanyl-N-methyl-L-alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and studies on peptide bond formation.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent and in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
作用机制
The mechanism of action of N-Acetyl-L-alanyl-N-methyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target molecules, leading to various biological effects. The pathways involved in these interactions are often studied using molecular docking and simulation techniques .
相似化合物的比较
Similar Compounds
- N-Acetyl-L-alanyl-L-alaninamide
- N-Acetyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide
- N-Acetyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide
Uniqueness
N-Acetyl-L-alanyl-N-methyl-L-alaninamide is unique due to its specific combination of acetyl, alanyl, and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
属性
CAS 编号 |
27482-45-7 |
|---|---|
分子式 |
C9H17N3O3 |
分子量 |
215.25 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-N-[(2S)-1-(methylamino)-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C9H17N3O3/c1-5(8(14)10-4)12-9(15)6(2)11-7(3)13/h5-6H,1-4H3,(H,10,14)(H,11,13)(H,12,15)/t5-,6-/m0/s1 |
InChI 键 |
QIVKPXNXCAPCCO-WDSKDSINSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC)NC(=O)C |
规范 SMILES |
CC(C(=O)NC(C)C(=O)NC)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


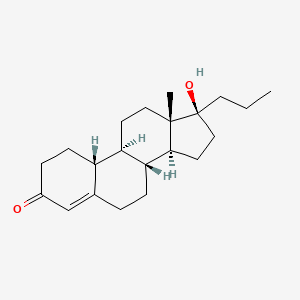
![Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl](/img/structure/B14692065.png)

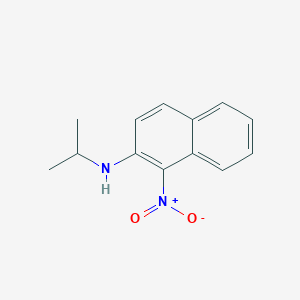
![2-Methyl-1-[(2-methylpropyl)peroxy]propane](/img/structure/B14692080.png)

